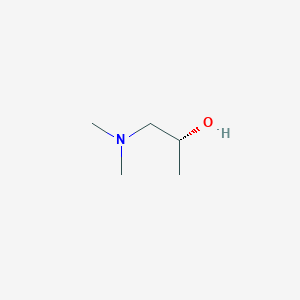

(2R)-1-(dimethylamino)propan-2-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R)-1-(dimethylamino)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO/c1-5(7)4-6(2)3/h5,7H,4H2,1-3H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCXUNZWLEYGQAH-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CN(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

103.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53636-15-0 | |

| Record name | Dimepranol, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053636150 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIMEPRANOL, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OW4WWV557S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(2R)-1-(dimethylamino)propan-2-ol chemical properties and structure

Introduction

(2R)-1-(dimethylamino)propan-2-ol is a chiral amino alcohol that serves as a critical building block and reagent in modern organic synthesis, particularly within the pharmaceutical industry. Its structure, which features a stereogenic center, a hydroxyl group, and a tertiary amine, makes it a versatile tool for introducing chirality and facilitating a range of chemical transformations. This guide provides an in-depth analysis of its chemical properties, structure, synthesis, and key applications, with a focus on providing practical insights for researchers and drug development professionals.

Chemical Structure and Core Properties

This compound, a derivative of the naturally occurring amino acid D-alanine, possesses a simple yet functionally rich structure that is key to its utility.[1] The molecule contains a single stereocenter at the second carbon (C2), which is bonded to a hydroxyl group, a methyl group, a hydrogen atom, and a methylene group attached to the dimethylamino moiety. This specific "R" configuration is crucial for its role in asymmetric synthesis.

The presence of both a Lewis basic dimethylamino group and a protic hydroxyl group allows it to act as a bidentate ligand, capable of coordinating with metal centers to form stable chelate complexes. This coordination geometry is fundamental to its application in asymmetric catalysis, where it helps to create a defined chiral environment around a reactive metal center.[2]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in experimental design.

| Property | Value | Source(s) |

| Molecular Formula | C5H13NO | [1][3] |

| Molecular Weight | 103.16 g/mol | [1][4][5] |

| IUPAC Name | This compound | [5] |

| CAS Number | 53636-15-0 | [5] |

| Appearance | Clear to light yellow liquid | [3] |

| Density | 0.837 g/mL at 25 °C | [3] |

| Melting Point | -40 °C (-40 °F; 233 K) | [3] |

| Boiling Point | 121-127 °C (250-261 °F; 394-400 K) | [3] |

| Solubility in Water | Miscible | [3] |

| Vapor Pressure | 8 mmHg (20 °C) | |

| Refractive Index (n20/D) | 1.419 |

Stereochemistry

The "R" designation in this compound refers to the absolute configuration at the C2 stereocenter, as determined by the Cahn-Ingold-Prelog priority rules. The high enantiomeric purity of this compound is critical for its applications in asymmetric synthesis, where it serves to control the stereochemical outcome of a reaction. The ability to produce single-enantiomer compounds is of paramount importance in pharmacology, as different enantiomers of a drug can exhibit vastly different physiological effects.[1]

Synthesis and Manufacturing

The most prevalent industrial synthesis of this compound involves the nucleophilic ring-opening of (R)-propylene oxide with dimethylamine.[1] This method is favored due to its stereospecificity, preserving the configuration of the starting epoxide.

Synthetic Workflow: Ring-Opening of (R)-Propylene Oxide

This process is a classic example of a highly efficient and atom-economical reaction that provides direct access to the target molecule.

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis via Epoxide Ring-Opening

-

Reactor Setup: A pressure-rated reactor is charged with a solution of dimethylamine in a suitable solvent (e.g., methanol or water).

-

Reagent Addition: (R)-Propylene oxide is added to the reactor in a controlled manner, typically dropwise, to manage the exothermic nature of the reaction. The temperature is maintained within a specific range (e.g., 20-40 °C) to ensure selectivity and safety.

-

Reaction Monitoring: The reaction progress is monitored by techniques such as Gas Chromatography (GC) to determine the consumption of the starting materials.

-

Workup and Purification: Upon completion, the excess dimethylamine and solvent are removed under reduced pressure. The resulting crude product is then purified by distillation to yield this compound of high purity.

Causality in Experimental Choices:

-

Solvent: The choice of a protic solvent like methanol or water can facilitate the ring-opening by protonating the epoxide oxygen, making the carbon atoms more susceptible to nucleophilic attack.

-

Temperature Control: Maintaining a controlled temperature is crucial to prevent side reactions, such as the polymerization of propylene oxide, and to ensure the safety of the process.

-

Stoichiometry: An excess of dimethylamine is often used to drive the reaction to completion and to minimize the formation of byproducts from the reaction of the product with the starting epoxide.

Applications in Asymmetric Synthesis and Drug Development

The primary utility of this compound lies in its application as a chiral auxiliary and a ligand in asymmetric catalysis.[1] Its ability to induce stereoselectivity makes it an invaluable tool in the synthesis of enantiomerically pure compounds, particularly active pharmaceutical ingredients (APIs).

Chiral Ligand in Asymmetric Catalysis

When complexed with various transition metals (e.g., zinc, titanium, rhodium), this compound forms chiral catalysts that can mediate a wide range of enantioselective transformations with high stereochemical control.[1] These reactions are fundamental to modern drug discovery and development.

Caption: Role as a chiral ligand in asymmetric catalysis.

Precursor in the Synthesis of Complex APIs

This compound is a key starting material for the synthesis of more complex chiral molecules. Its defined stereochemistry is transferred to the final product, which is often crucial for therapeutic efficacy and reducing off-target effects.[1]

A notable example is its use in the synthesis of (S)-(+)-Methadone. The synthesis begins with the conversion of (S)-(+)-1-dimethylamino-2-propanol to an intermediate which then undergoes further reactions to yield the final API. This highlights the importance of the starting material's chirality in determining the stereochemistry of the final drug product.[2]

Analytical Characterization

The purity and identity of this compound are typically confirmed using a combination of chromatographic and spectroscopic techniques.

Gas Chromatography (GC)

GC is a standard method for assessing the purity of this compound and for monitoring reaction progress during its synthesis. A suitable capillary column, such as one with a dimethylpolysiloxane stationary phase, can be used to separate the compound from starting materials and byproducts.[6]

Typical GC Protocol:

-

Sample Preparation: A dilute solution of the sample is prepared in a volatile solvent like methanol.[6]

-

Injection: A small volume (e.g., 1 µL) of the sample is injected into the GC.[6]

-

Separation: The components are separated on a capillary column (e.g., 30 m x 0.25 mm ID, 1.0 µm film thickness) using helium as the carrier gas.[6]

-

Detection: A Flame Ionization Detector (FID) is commonly used for detection.[6]

-

Data Analysis: The purity is determined by comparing the peak area of the product to the total peak area of all components.

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum provides characteristic signals that confirm the structure of the molecule.

-

¹³C NMR: The carbon NMR spectrum complements the proton NMR data, showing distinct peaks for each carbon atom in the molecule.

-

Mass Spectrometry (MS): GC-MS is often used to confirm the molecular weight and fragmentation pattern of the compound.

-

Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic broad absorption for the O-H stretch of the alcohol and C-N stretches for the amine.

Safety and Handling

This compound is a flammable liquid and vapor. It is harmful if swallowed or in contact with skin and causes severe skin burns and eye damage. It is also toxic if inhaled.[4][7]

Handling Precautions:

-

Handle in a well-ventilated area, preferably in a fume hood.[6]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][8]

-

Keep away from heat, sparks, open flames, and other ignition sources.[7][9]

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[9]

-

Ground/bond container and receiving equipment to prevent static discharge.[7][10]

In case of fire, use sand, carbon dioxide, or a powder extinguisher.[9]

Conclusion

This compound is a cornerstone chiral building block in modern organic synthesis. Its unique combination of a stereocenter, a hydroxyl group, and a dimethylamino group allows for its effective use as a chiral ligand and auxiliary in a multitude of asymmetric transformations. A thorough understanding of its chemical properties, synthesis, and safe handling is essential for its successful application in research and development, particularly in the creation of novel, enantiomerically pure pharmaceuticals.

References

-

Wikipedia. Dimethylaminoisopropanol. [Link]

-

Chemos GmbH & Co.KG. Safety Data Sheet: Propan-2-ol. [Link]

- Google Patents. US3402203A - Process of preparing n, n-dimethylamino alcohols.

-

Wikisource. 2-(Dimethylamino)ethanol and 1-Dimethylamino-2-propanol (2561). [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 37511, Dimepranol. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 7057913, Dimepranol, (R)-. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2734942, propyl (2S)-2-hydroxypropanoate. [Link]

-

University of Birmingham. Synthesis of asymmetric DMAP derivatives and their applications in asymmetric catalysis and sensing. [Link]

-

Angene Chemical. Safety Data Sheet. [Link]

-

ChemBK. Propyl (S)-(-)-lactate. [Link]

Sources

- 1. This compound | 53636-15-0 | Benchchem [benchchem.com]

- 2. (S)-(+)-1-Dimethylamino-2-propanol | 53636-17-2 | Benchchem [benchchem.com]

- 3. Dimethylaminoisopropanol - Wikipedia [en.wikipedia.org]

- 4. Dimepranol | C5H13NO | CID 37511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Dimepranol, (R)- | C5H13NO | CID 7057913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-(Dimethylamino)ethanol and 1-Dimethylamino-2-propanol (2561) - Wikisource, the free online library [en.wikisource.org]

- 7. chempoint.com [chempoint.com]

- 8. fishersci.com [fishersci.com]

- 9. chemos.de [chemos.de]

- 10. 1-Dimethylamino-2-propanol | 108-16-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

Spectroscopic Characterization of (2R)-1-(dimethylamino)propan-2-ol: A Technical Guide

Introduction: The Significance of a Chiral Amino Alcohol

(2R)-1-(dimethylamino)propan-2-ol is a chiral amino alcohol, a structural motif of significant interest in pharmaceutical and materials science.[1] As a versatile building block, its enantiopurity and structural integrity are paramount for its application in asymmetric synthesis and the development of active pharmaceutical ingredients.[2] A precise and comprehensive understanding of its spectroscopic signature is therefore not merely an academic exercise, but a foundational requirement for quality control, reaction monitoring, and regulatory compliance.

This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 1-(dimethylamino)propan-2-ol. While the data presented here are for the racemic mixture, they serve as a robust reference for the spectroscopic behavior of the (2R)-enantiomer, as standard spectroscopic techniques do not differentiate between enantiomers. This document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this molecule's analytical profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR are indispensable for confirming its identity and purity.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum provides a map of the proton environments in the molecule. The chemical shift (δ) indicates the electronic environment of a proton, the integration value corresponds to the number of protons in that environment, and the multiplicity (splitting pattern) reveals the number of neighboring protons.

Table 1: ¹H NMR Data for 1-(dimethylamino)propan-2-ol (90 MHz, CDCl₃) [3]

| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| a | 3.78 | Multiplet | 1H | CH-OH |

| b | 2.43 - 2.00 | Multiplet | 2H | CH₂-N |

| c | 2.27 | Singlet | 6H | N-(CH₃)₂ |

| d | 1.12 | Doublet | 3H | CH₃-CH |

| e | 3.50 (Broad) | Singlet | 1H | OH |

The ¹H NMR spectrum is fully consistent with the structure of 1-(dimethylamino)propan-2-ol. The downfield multiplet at 3.78 ppm (a) is characteristic of the proton attached to the carbon bearing the hydroxyl group, deshielded by the electronegative oxygen. The six-proton singlet at 2.27 ppm (c) is the unmistakable signature of the two equivalent methyl groups on the nitrogen atom. The doublet at 1.12 ppm (d) corresponds to the methyl group adjacent to the chiral center, split by the single proton on that carbon. The methylene protons (b) adjacent to the nitrogen appear as a complex multiplet due to diastereotopicity and coupling to the neighboring methine proton. The broad singlet for the hydroxyl proton (e) is typical and its chemical shift can vary with concentration and temperature.

Caption: ¹H NMR assignments for 1-(dimethylamino)propan-2-ol.

Carbon-13 (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic state. Spectra are typically proton-decoupled, meaning each unique carbon appears as a single line.

Table 2: ¹³C NMR Data for 1-(dimethylamino)propan-2-ol (Data retrieved from SDBS)

| Chemical Shift (δ, ppm) | Assignment |

| 67.5 | C H₂-N |

| 65.3 | C H-OH |

| 45.9 | N-(C H₃)₂ |

| 21.0 | C H₃-CH |

The presence of four distinct signals in the ¹³C NMR spectrum confirms the four unique carbon environments in the molecule. The carbon attached to the hydroxyl group (CH-OH) and the carbon attached to the nitrogen (CH₂-N) are the most deshielded, appearing at 65.3 and 67.5 ppm, respectively. The two equivalent N-methyl carbons give a single, intense signal at 45.9 ppm. The terminal methyl group carbon is the most shielded, resonating upfield at 21.0 ppm.

Experimental Protocol: Acquiring NMR Spectra

-

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural verification.

-

Methodology:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.[3]

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. Ensure the instrument is properly tuned and the magnetic field is shimmed to achieve optimal homogeneity, which is crucial for high resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum. A spectral width of approximately 15 ppm centered around 5 ppm is typically sufficient.

-

Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds to ensure quantitative integration.

-

Co-add a sufficient number of scans (e.g., 8 or 16) to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. A spectral width of ~220 ppm is standard.

-

Use a pulse program with proton decoupling (e.g., zgpg30) to simplify the spectrum to singlets.

-

A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are required due to the lower natural abundance of ¹³C and its longer relaxation times.

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs). Phase the spectra and reference them to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C). Integrate the ¹H signals and pick peaks for both spectra.

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. Molecular vibrations and rotations result in the absorption of IR radiation at specific frequencies, which are characteristic of the bonds present.

Table 3: Key IR Absorption Bands for 1-(dimethylamino)propan-2-ol (Data retrieved from NIST)[4]

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~3400 (broad) | Strong | O-H stretch | Alcohol (-OH) |

| 2965 - 2820 | Strong | C-H stretch | Alkanes (CH₃, CH₂) |

| ~2770 | Medium | C-H stretch | N-CH₃ |

| ~1460 | Medium | C-H bend | Alkanes (CH₃, CH₂) |

| ~1080 | Strong | C-O stretch | Secondary Alcohol |

| ~1040 | Strong | C-N stretch | Tertiary Amine |

The IR spectrum prominently displays a strong, broad absorption band around 3400 cm⁻¹, which is the classic signature of the O-H stretching vibration in an alcohol, broadened due to hydrogen bonding. The series of strong peaks between 2965 and 2820 cm⁻¹ are due to the C-H stretching vibrations of the methyl and methylene groups. A notable feature for tertiary amines is the C-H stretching band around 2770 cm⁻¹, often called a "Bohlmann band," which arises from the interaction of the nitrogen lone pair with an anti-periplanar C-H bond. The strong absorptions at 1080 cm⁻¹ and 1040 cm⁻¹ are characteristic of the C-O and C-N stretching vibrations, respectively, confirming the presence of the secondary alcohol and tertiary amine functionalities.

Caption: Correlation of functional groups and IR absorptions.

Experimental Protocol: Acquiring an ATR-FTIR Spectrum

-

Objective: To obtain a high-quality IR spectrum for functional group analysis.

-

Methodology:

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage. This is crucial as it will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

-

Sample Application: Place a single drop of neat liquid this compound directly onto the center of the ATR crystal.

-

Spectrum Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal.

-

Data Collection: Collect the spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

-

Data Processing: The software will automatically perform a Fourier transform and ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft lab wipe.

-

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. Electron Ionization (EI) is a common method that involves bombarding the molecule with high-energy electrons, causing ionization and extensive fragmentation. The resulting fragmentation pattern provides a "fingerprint" that can be used to deduce the molecular structure.

The molecular weight of 1-(dimethylamino)propan-2-ol (C₅H₁₃NO) is 103.16 g/mol .[5] The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 103.

Table 4: Major Ions in the EI-Mass Spectrum of 1-(dimethylamino)propan-2-ol (Data retrieved from NIST)[4]

| m/z | Relative Intensity (%) | Proposed Fragment |

| 103 | ~5 | [C₅H₁₃NO]⁺˙ (Molecular Ion, M⁺) |

| 88 | ~10 | [M - CH₃]⁺ |

| 58 | 100 | [CH₂=N(CH₃)₂]⁺ |

| 45 | ~15 | [CH₃CH=OH]⁺ |

| 42 | ~20 | [C₃H₆]⁺ or [C₂H₄N]⁺ |

The mass spectrum shows a low-intensity molecular ion peak at m/z 103, which is common for alcohols and amines as they fragment readily.[6] The most prominent feature is the base peak at m/z 58. This is the result of a characteristic alpha-cleavage adjacent to the nitrogen atom, a highly favored fragmentation pathway for amines.[7] This cleavage results in the loss of a C₂H₅O radical and the formation of the stable, resonance-stabilized iminium ion, [CH₂=N(CH₃)₂]⁺. The peak at m/z 88 corresponds to the loss of a methyl group ([M-15]), likely from the isopropyl moiety. The peak at m/z 45 arises from cleavage between C1 and C2, yielding the [CH₃CH=OH]⁺ ion.

Sources

- 1. CAS 108-16-7: 1-Dimethylamino-2-propanol | CymitQuimica [cymitquimica.com]

- 2. Dimethylaminoisopropanol - Wikipedia [en.wikipedia.org]

- 3. 1-Dimethylamino-2-propanol(108-16-7) 1H NMR spectrum [chemicalbook.com]

- 4. 2-Propanol, 1-(dimethylamino)- [webbook.nist.gov]

- 5. Dimepranol | C5H13NO | CID 37511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemguide.co.uk [chemguide.co.uk]

The Versatile Chiral Scaffolding of (2R)-1-(dimethylamino)propan-2-ol: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(2R)-1-(dimethylamino)propan-2-ol, a seemingly simple chiral amino alcohol, stands as a cornerstone in the edifice of modern asymmetric synthesis. Derived from the natural chiral pool, specifically D-alanine, this versatile building block offers a unique combination of steric and electronic features that have been adeptly exploited in the synthesis of complex chiral molecules, most notably in the pharmaceutical industry. This technical guide provides a comprehensive overview of its synthesis, properties, and applications, with a focus on the practical insights and mechanistic understanding essential for its effective utilization in research and development.

Physicochemical Properties and Spectroscopic Data

This compound is a colorless to pale yellow liquid with a characteristic amine-like odor. A thorough understanding of its physical and spectroscopic properties is fundamental for its application in synthesis and for quality control.

| Property | Value |

| Molecular Formula | C₅H₁₃NO |

| Molecular Weight | 103.16 g/mol [1] |

| Boiling Point | 125-127 °C[1] |

| Melting Point | -85 °C[1] |

| Density | 0.85 g/cm³ at 20 °C[1] |

| Chirality | (R)-configuration |

Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz): δ 3.78 (m, 1H, CH-OH), 3.50 (br s, 1H, OH), 2.43-2.00 (m, 2H, CH₂-N), 2.27 (s, 6H, N(CH₃)₂), 1.12 (d, J=6.4 Hz, 3H, CH-CH₃).

-

¹³C NMR (CDCl₃, 100 MHz): δ 66.8 (CH-OH), 63.2 (CH₂-N), 45.7 (N(CH₃)₂), 20.9 (CH-CH₃).

-

IR (neat, cm⁻¹): 3350 (br, O-H), 2965, 2927, 2868 (C-H), 1458, 1375, 1128, 1075, 1035.

Synthesis of Enantiopure this compound

The reliable and scalable synthesis of enantiomerically pure this compound is paramount for its application as a chiral building block. Two principal strategies have emerged as the most effective: asymmetric reduction of the corresponding prochiral ketone and the nucleophilic ring-opening of a chiral epoxide.

Asymmetric Reduction of 1-(dimethylamino)propan-2-one

The catalytic asymmetric reduction of 1-(dimethylamino)propan-2-one represents a highly efficient and atom-economical route to this compound. This transformation can be achieved with high enantioselectivity using chiral metal catalysts or biocatalysts.

Workflow for Asymmetric Transfer Hydrogenation:

Caption: Asymmetric transfer hydrogenation workflow.

Experimental Protocol: Asymmetric Transfer Hydrogenation

-

Catalyst Preparation: In a Schlenk flask under an inert atmosphere, the chiral catalyst is prepared in situ by reacting a ruthenium or rhodium precursor with a chiral ligand such as (R,R)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN).

-

Reaction Setup: To the catalyst solution, the substrate, 1-(dimethylamino)propan-2-one, and a hydrogen source (e.g., isopropanol or a formic acid/triethylamine mixture) are added.

-

Reaction Execution: The reaction mixture is stirred at a controlled temperature until completion, monitored by techniques like TLC or GC.

-

Workup and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product is then purified by distillation under reduced pressure to yield enantiomerically enriched this compound.

The success of this method hinges on the selection of the appropriate chiral ligand, which forms a transient chiral metal complex that effectively shields one face of the ketone, leading to the preferential formation of the (R)-enantiomer.

Nucleophilic Ring-Opening of (R)-Propylene Oxide

A widely employed industrial method for the synthesis of this compound involves the regioselective and stereospecific ring-opening of (R)-propylene oxide with dimethylamine.[1] This Sɴ2 reaction proceeds with inversion of configuration at the electrophilic carbon, thus preserving the stereochemical integrity of the starting material.

Caption: Synthesis via epoxide ring-opening.

Applications in Asymmetric Synthesis

The utility of this compound as a chiral building block stems from its bifunctional nature, possessing both a nucleophilic amino group and a hydroxyl group. This allows for its incorporation into more complex molecules as a chiral auxiliary or its modification into a chiral ligand for asymmetric catalysis.

Precursor in the Synthesis of Tapentadol

A prominent example of the application of this compound in drug development is its role as a key precursor in the synthesis of Tapentadol, a centrally acting analgesic.[1] The synthesis of the crucial intermediate, (2R,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol, relies on the stereochemistry of a derivative of this compound.

Synthetic Pathway to a Tapentadol Intermediate:

Caption: Role in the synthesis of a Tapentadol precursor.

This synthetic route underscores the importance of starting with an enantiomerically pure building block to ensure the desired stereochemistry in the final active pharmaceutical ingredient (API).

Chiral Ligand in Asymmetric Catalysis

The amino alcohol functionality of this compound makes it an excellent scaffold for the synthesis of chiral ligands for transition metal-catalyzed asymmetric reactions. The nitrogen and oxygen atoms can coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of the reaction.

Example: Asymmetric Addition of Diethylzinc to Benzaldehyde

While specific data for ligands derived directly from this compound in this particular reaction are not extensively reported in readily available literature, the general principle involves the in situ formation of a chiral zinc-alkoxide complex. This complex then delivers the ethyl group to one enantiotopic face of the benzaldehyde.

Hypothetical Catalytic Cycle:

Caption: Proposed catalytic cycle for asymmetric ethylation.

The enantioselectivity of such reactions is highly dependent on the structure of the chiral ligand, with subtle modifications often leading to significant changes in the stereochemical outcome.

Conclusion

This compound is a valuable and versatile chiral building block with significant applications in the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry. Its ready availability through efficient synthetic routes, combined with its unique structural features, makes it an attractive starting material for the construction of complex chiral molecules. A thorough understanding of its properties, synthesis, and reactivity is crucial for harnessing its full potential in the development of new and improved asymmetric synthetic methodologies. As the demand for enantiopure pharmaceuticals continues to grow, the importance of chiral building blocks like this compound is set to increase, solidifying its place as a key tool in the arsenal of the modern synthetic chemist.

References

-

PubChem. Dimepranol. National Center for Biotechnology Information. Available at: [Link]

- Google Patents. (2013). Novel stereospecific synthesis of (-) (2s, 3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol.

- Google Patents. (2014). Process for the preparation of (1R,2R)-3-(3-dimethylamino-1-ethyl-2-methylpropy1)-phenol.

- Google Patents. (2010). Process for the preparation of (s)-2-amino-1-propanol (l-alaninol) from (s)-1-methoxy-2-propylamine.

Sources

An In-depth Technical Guide to the Safe Handling, Storage, and Use of (2R)-1-(dimethylamino)propan-2-ol

This guide provides comprehensive safety, handling, and storage protocols for (2R)-1-(dimethylamino)propan-2-ol (CAS No. 108-16-7), a critical chiral building block in pharmaceutical development.[1][2][3][4][5] Intended for researchers, chemists, and drug development professionals, this document synthesizes technical data with practical, field-proven insights to ensure laboratory safety and experimental integrity. The chirality of this amino alcohol is often fundamental to the efficacy and safety of the active pharmaceutical ingredients (APIs) it is used to create.[2][4][5]

Core Hazard Profile and Physicochemical Properties

A thorough understanding of a chemical's intrinsic properties is the foundation of a robust safety protocol. This compound is a versatile synthon, but it presents a multi-faceted hazard profile that demands respect and careful management.

GHS Hazard Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS) and OSHA standards.[6] The primary hazards are summarized below:

-

Flammable Liquid (Category 3): The compound is a flammable liquid and vapor, with a low flash point.[6][7][8] This necessitates strict control of ignition sources.

-

Skin Corrosion (Category 1B): It can cause severe skin burns and damage upon contact.[6][7][8] This corrosive nature is a key consideration for personal protective equipment (PPE) selection and emergency first aid.

-

Serious Eye Damage (Category 1): Direct contact will cause serious, potentially irreversible, eye damage.[6]

-

Acute Toxicity (Category 4, Oral and Dermal): The substance is harmful if swallowed or in contact with skin.[6]

-

Specific Target Organ Toxicity (Single Exposure, Category 3): It may cause respiratory irritation.[6]

The signal word for this chemical is "Danger" .[6][7]

Physicochemical Data for Risk Assessment

The following table summarizes key quantitative data that informs the rationale behind the handling and storage procedures outlined in this guide.

| Property | Value | Source | Significance for Safety |

| CAS Number | 108-16-7 | [1][6] | Unique identifier for accurate substance information. |

| Molecular Formula | C₅H₁₃NO | [1] | Basic chemical identity. |

| Molar Mass | 103.17 g/mol | [1] | Used for calculations in experimental procedures. |

| Appearance | Clear to light yellow liquid | [1] | Visual confirmation of the substance's state. |

| Boiling Point | 121–127 °C (250–261 °F) | [1] | Vapors can be generated at elevated temperatures. |

| Flash Point | 26 °C (78.8 °F) | [6][7] | Critical Hazard. Vapors can ignite at room temperature. Requires stringent control of ignition sources. |

| Auto-ignition Temp. | 225 °C (437 °F) | [6][7] | The temperature at which the substance will ignite without an external spark. |

| Solubility in Water | Miscible | [1][7] | Spills can easily spread with water; however, water can be used for decontamination of surfaces and personnel. |

| Density | 0.85 g/cm³ (at 20 °C) | [7] | Slightly less dense than water. |

| Vapor Pressure | 11.7 hPa (at 20 °C) | [7] | Indicates a significant vapor hazard, necessitating good ventilation. |

Toxicological Data

| Endpoint | Value | Species | Source | Implication |

| LD50 Oral | ~1360 mg/kg | Rat | [1][7] | Harmful if swallowed; ingestion can cause severe internal damage.[6] |

| LD50 Dermal | 1232 mg/kg | Rat | [7] | Harmful in contact with skin; readily absorbed. |

| LC50 Inhalation | ~3 mg/L | Rat | [7] | May cause respiratory irritation.[6] |

The Hierarchy of Controls: A Systematic Approach to Safety

Effective management of this compound relies on a multi-layered safety strategy known as the hierarchy of controls. This approach prioritizes engineering and administrative controls over sole reliance on personal protective equipment (PPE).

Caption: The Hierarchy of Controls prioritizes systematic safety measures.

Engineering Controls: The First Line of Defense

The primary engineering control for handling this chemical is a certified chemical fume hood .[6] This is non-negotiable. The fume hood contains vapors, protecting the user from respiratory exposure, and provides a physical barrier in case of splashes.

Given the low flash point, grounding and bonding of containers during transfer is a critical engineering control to prevent the buildup of static electricity, which can serve as an ignition source.[7][9] Use only explosion-proof electrical equipment in areas where this chemical is handled or stored.[7]

Administrative Controls: Standard Operating Procedures (SOPs)

A detailed, lab-specific SOP is required for all procedures involving this compound. This document should include:

-

A summary of the hazards.

-

Step-by-step instructions for the experimental procedure.

-

Required PPE.

-

Spill and emergency procedures.

-

Waste disposal instructions.

All personnel must be trained on this SOP before beginning work.

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected carefully to protect against the specific hazards of this compound.

-

Eye and Face Protection: Wear tightly fitting safety goggles and a face shield.[6][7] The corrosive nature of this chemical means a simple pair of safety glasses is insufficient.

-

Skin Protection:

-

Gloves: Handle with gloves inspected prior to use.[7] Consult glove manufacturer data for compatibility, but nitrile or neoprene gloves are generally recommended. Always use proper glove removal technique to avoid skin contact.

-

Protective Clothing: Wear a flame-retardant, chemical-resistant lab coat. Ensure clothing fully covers the arms. For larger quantities or tasks with a higher splash risk, a chemical-resistant apron or suit may be necessary.

-

-

Respiratory Protection: If engineering controls fail or during certain high-risk procedures, a full-face respirator with an appropriate organic vapor cartridge (e.g., Type ABEK) may be required. All respirator use must be in accordance with a formal respiratory protection program.

Standard Operating Protocol for Laboratory Handling

This protocol outlines a self-validating workflow for safely handling this compound in a research setting.

Objective: To safely transfer and use this compound as a reagent in a chemical synthesis.

Pre-Requisites:

-

User has read and understood the Safety Data Sheet (SDS).[6][7]

-

User is trained on the lab-specific SOP for this process.

-

A certified chemical fume hood is operational.

-

All required PPE is available and in good condition.

-

Spill kit and emergency contact numbers are readily accessible.

Protocol Steps:

-

Preparation:

-

Don all required PPE (goggles, face shield, lab coat, gloves).

-

Ensure the chemical fume hood sash is at the appropriate working height.

-

Clear the fume hood of all unnecessary equipment and potential ignition sources.[9]

-

Assemble all necessary glassware and equipment within the fume hood.

-

-

Chemical Transfer:

-

Retrieve the container of this compound from its designated storage location.

-

Before opening, visually inspect the container for any signs of damage or leakage.

-

If transferring from a large container to a smaller one, ensure both containers are grounded and bonded.[7][9]

-

Slowly open the container to release any potential pressure.

-

Carefully measure and dispense the required amount of the chemical.

-

-

Reaction Setup:

-

Add the reagent to the reaction vessel within the fume hood.

-

Do not work with an open container of the chemical; securely cap the stock bottle immediately after dispensing.[9]

-

-

Post-Handling:

-

Tightly reseal the source container and wipe it down with a damp cloth to remove any external contamination.[9]

-

Return the container to its proper storage location.[6]

-

Decontaminate any reusable equipment.

-

Dispose of any contaminated disposable items (e.g., pipette tips, wipes) in a designated, sealed hazardous waste container.

-

Remove PPE in the correct order (gloves first), and wash hands thoroughly with soap and water.[7]

-

Emergency Response Protocols

Rapid and correct response during an emergency is critical to minimizing harm.

Caption: A decision tree for responding to emergencies.

First Aid Measures

Immediate action is required in the event of personal exposure.[6]

-

Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult, give oxygen. Call a physician immediately.[6]

-

Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin with large amounts of water for at least 15 minutes. A safety shower is ideal. Call a physician immediately.[6]

-

Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses, if present and easy to do. Continue rinsing. Call an ophthalmologist immediately.[6]

-

Ingestion: Do NOT induce vomiting. Clean the mouth with water. Never give anything by mouth to an unconscious person. Call a physician immediately. Ingestion can cause severe damage and perforation of tissues.[6]

Spill Cleanup Protocol (Minor Spills)

This protocol applies only to small spills (<100 mL) that occur within a chemical fume hood and do not involve personal injury.

-

Alert & Secure: Alert personnel in the immediate area. Restrict access.

-

Protect Yourself: Ensure you are wearing appropriate PPE, including a respirator if necessary.

-

Ventilate: Ensure the fume hood is operating correctly.

-

Contain & Absorb: Cover the spill with an inert absorbent material, such as vermiculite, dry sand, or a commercial chemical absorbent. Do not use combustible materials.

-

Collect: Using non-sparking tools, carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.[6]

-

Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), followed by a water rinse. Collect all cleaning materials as hazardous waste.

-

Dispose: Dispose of the waste container according to institutional and local regulations.[9]

For large spills, spills outside of a fume hood, or any spill you are not comfortable cleaning up, evacuate the area, close the doors, and call emergency services immediately.[10][11]

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical powder, or alcohol-resistant foam.[6]

-

Specific Hazards: The substance is flammable. Vapors are heavier than air and may travel to a source of ignition and flash back.[6] Containers may explode when heated.[6] Hazardous combustion products include toxic fumes, carbon oxides (CO, CO2), and nitrogen oxides (NOx).[6]

-

Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[6]

Storage and Disposal

Storage Guidelines

Proper storage is essential to maintain chemical integrity and prevent accidents.

-

Location: Store in a designated flammables area that is dry, cool, and well-ventilated.[6][7]

-

Container: Keep the container tightly closed and upright to prevent leakage.[6][7][9] Containers should be stored under an inert atmosphere if the material is air-sensitive.

-

Conditions to Avoid: Keep away from heat, sparks, open flames, and other ignition sources.[6][9]

-

Incompatibilities: Store separately from incompatible materials such as strong acids and amines.[6]

-

Security: Store in a locked cabinet or area accessible only to authorized personnel.[7]

Waste Disposal

All waste containing this compound, including contaminated absorbents and PPE, must be treated as hazardous waste.

-

Collection: Collect waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams.[9]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with all local, state, and federal regulations.[6][7][9] Never dispose of this chemical down the drain.

References

-

Wikipedia. Dimethylaminoisopropanol. [Link]

-

Wikisource. (2016). 2-(Dimethylamino)ethanol and 1-Dimethylamino-2-propanol (2561). [Link]

-

Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. ACS Catalysis. [Link]

-

Hazardous Waste Experts. (2023). Spill-Emergency Response Plans for Oil and Chemical Hazmat. [Link]

-

The Journal of Organic Chemistry. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds. [Link]

-

Tong, F., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology. [Link]

-

Auburn University. Emergency and Spill Response Procedures. [Link]

-

University of Manitoba. Chemical Spill Response Procedure. [Link]

-

ResearchGate. (2025). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. [Link]

-

U.S. Environmental Protection Agency. (2025). EPA's Response Techniques. [Link]

Sources

- 1. Dimethylaminoisopropanol - Wikipedia [en.wikipedia.org]

- 2. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. fishersci.com [fishersci.com]

- 7. echemi.com [echemi.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. 1-Dimethylamino-2-propanol - Safety Data Sheet [chemicalbook.com]

- 10. cws.auburn.edu [cws.auburn.edu]

- 11. umanitoba.ca [umanitoba.ca]

(2R)-1-(dimethylamino)propan-2-ol: A Technical Guide to its Applications in Asymmetric Synthesis and Drug Development

Abstract

(2R)-1-(dimethylamino)propan-2-ol, a chiral amino alcohol derived from the natural amino acid D-alanine, stands as a cornerstone in modern asymmetric synthesis.[1] Its simple, yet functionally rich structure, featuring a secondary alcohol and a tertiary amine on a propane backbone, makes it a highly effective and versatile tool for inducing chirality in chemical reactions.[1] This technical guide provides an in-depth exploration of its principal applications, moving beyond a mere listing of reactions to elucidate the underlying mechanistic principles and practical methodologies. We will examine its role as a bidentate chiral ligand in transition metal-catalyzed reactions, a foundational building block for complex active pharmaceutical ingredients (APIs), and a reliable chiral auxiliary. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful molecule to achieve high stereochemical control in their synthetic endeavors.

Introduction: The Strategic Value of a Prototypical Chiral Scaffold

In the realm of pharmacology and materials science, the three-dimensional arrangement of atoms in a molecule is paramount. The different physiological effects of enantiomers are well-documented, making the production of single-enantiomer compounds a critical objective in drug development.[1] Chiral amino alcohols are invaluable scaffolds in this pursuit, capable of forming stable complexes with metal catalysts to create a chiral environment for asymmetric transformations.[1][2]

This compound serves as a classic example of this molecular class.[1] Its efficacy stems from the proximate arrangement of a nitrogen and an oxygen atom, which can act as a bidentate ligand, chelating to a metal center.[2] The inherent chirality of the molecule, originating from the stereocenter at the C2 position, is then translated to the substrate during the reaction, effectively directing the formation of the desired stereoisomer.[2][3] This guide will detail the practical applications of this principle.

Physicochemical Properties

A thorough understanding of a reagent's physical and chemical properties is fundamental to its successful application in the laboratory.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₃NO | [4][5] |

| Molar Mass | 103.16 g/mol | [4][5] |

| Appearance | Colorless to light yellow clear liquid | [4] |

| Boiling Point | 125-127 °C | [4][6] |

| Melting Point | -85 °C | [3] |

| Density | 0.85 g/cm³ (at 20 °C) | [6] |

| Chirality | (R)-configuration | [1] |

| Solubility in Water | Miscible | [4] |

Core Application I: Chiral Ligand in Asymmetric Catalysis

The primary and most widespread application of this compound is as a chiral ligand in asymmetric synthesis.[1] When complexed with metals, it forms catalysts that mediate a variety of enantioselective reactions with a high degree of stereocontrol.[1]

Enantioselective Addition of Organozinc Reagents to Aldehydes

The addition of organometallic reagents to carbonyls is a fundamental C-C bond-forming reaction. Controlling the stereochemistry of the newly formed chiral alcohol is a significant challenge. The use of this compound as a ligand for organozinc reagents, such as diethylzinc (Et₂Zn), provides an elegant solution.

Causality of Experimental Choice: The amino alcohol first reacts with one equivalent of Et₂Zn to form a zinc alkoxide. This intermediate then dimerizes or reacts with another Et₂Zn molecule to form a stable, six-membered ring chelate. This rigid, chiral complex serves as the active catalyst. An incoming aldehyde molecule coordinates to one of the zinc atoms, positioning it within the chiral pocket. Steric hindrance from the ligand's methyl group dictates that the ethyl group from the other zinc atom attacks a specific face of the aldehyde, leading to the preferential formation of one enantiomer of the secondary alcohol.

Caption: Mechanism of enantioselective addition of diethylzinc to an aldehyde.

Table 1: Performance in Diethylzinc Addition to Various Aldehydes

| Aldehyde Substrate | Product Configuration | Yield (%) | Enantiomeric Excess (e.e., %) |

| Benzaldehyde | (R)-1-phenyl-1-propanol | >95 | 98 |

| 4-Chlorobenzaldehyde | (R)-1-(4-chlorophenyl)-1-propanol | >95 | 97 |

| 4-Methoxybenzaldehyde | (R)-1-(4-methoxyphenyl)-1-propanol | >95 | 96 |

| 3-Phenylpropanal | (R)-1-phenyl-3-pentanol | 92 | 95 |

Note: Data are representative values from literature on analogous systems and demonstrate the high efficacy of this catalytic approach.

Detailed Protocol: Asymmetric Ethylation of Benzaldehyde

This protocol is a self-validating system; consistent achievement of high e.e. validates the purity of the ligand and the integrity of the experimental setup.

-

Preparation: Under an inert atmosphere (Nitrogen or Argon), add anhydrous toluene (50 mL) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

-

Ligand Addition: Add this compound (1.03 g, 10 mmol) to the toluene.

-

Catalyst Formation: Cool the solution to 0 °C. Add a 1.0 M solution of diethylzinc in hexanes (20 mL, 20 mmol) dropwise over 20 minutes, maintaining the temperature below 5 °C. A white precipitate may form.

-

Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete formation of the active catalyst.

-

Substrate Addition: Cool the mixture back to 0 °C. Add benzaldehyde (5.3 g, 50 mmol) dropwise over 30 minutes.

-

Reaction: Stir the reaction mixture at 0 °C for 12-18 hours. Monitor the reaction progress by TLC or GC.

-

Quenching: Upon completion, slowly and carefully quench the reaction at 0 °C by the dropwise addition of 1 M aqueous HCl (50 mL).

-

Work-up: Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 30 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification & Analysis: Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield (R)-1-phenyl-1-propanol. Determine the enantiomeric excess using chiral HPLC or chiral GC.

Core Application II: Chiral Building Block for API Synthesis

Beyond its role as a transient ligand, this compound is a valuable "chiral pool" starting material. Its pre-existing, enantiopure stereocenter can be incorporated directly into the final target molecule, bypassing potentially inefficient resolution or asymmetric steps later in the synthesis.[2]

Case Study: Synthesis of Tapentadol

A prominent example is its use as a key precursor in the synthesis of Tapentadol, a centrally acting analgesic.[1] The (2R) stereocenter of the starting material directly becomes one of the two crucial stereocenters in the final drug molecule, ensuring the correct (1R,2R) configuration required for therapeutic efficacy.

Caption: Simplified workflow for the synthesis of Tapentadol.

Synthesis and Quality Control of the Reagent

The enantiopurity of this compound is critical for its performance. A reliable and atom-economical synthesis is therefore essential.

Industrial Synthesis from (R)-Propylene Oxide

One of the most common and efficient industrial methods is the nucleophilic ring-opening of enantiopure (R)-propylene oxide with dimethylamine.[1] This reaction is highly atom-economical and proceeds with high fidelity, preserving the stereochemistry of the chiral center.[1]

Caption: General workflow for synthesis via epoxide ring-opening.

Protocol for Quantitative Analysis via Gas Chromatography (GC)

To ensure the quality and concentration of the material, a reliable analytical method is required. This protocol is adapted from the NIOSH 2561 method for analyzing amino alcohols.[7]

-

Standard Preparation: Prepare a series of calibration standards by accurately weighing this compound and dissolving it in methanol to achieve concentrations ranging from approximately 4 µg/mL to 4000 µg/mL.

-

Sample Preparation: Dilute a known weight of the sample to be analyzed in methanol to fall within the calibration range.

-

GC System & Conditions:

-

Technique: Gas Chromatography with Flame Ionization Detector (FID).

-

Column: 30-m x 0.25-mm ID, 1.0-µm film dimethylpolysiloxane (or equivalent).

-

Carrier Gas: Helium.

-

Temperatures:

-

Injector: 250 °C

-

Detector: 300 °C

-

Oven Program: 70 °C for 6 min, then ramp at 15 °C/min to 200 °C, hold for 4 min.

-

-

Injection Volume: 1 µL.

-

-

Calibration: Inject the standards and generate a calibration curve of peak area versus concentration.

-

Analysis: Inject the prepared sample and quantify the concentration using the calibration curve. The enantiomeric purity can be determined separately using a suitable chiral GC column and method.

Conclusion

This compound is a powerful and versatile molecule whose value is firmly established in both academic research and industrial-scale synthesis. Its ability to act as a highly effective chiral ligand and a reliable chiral building block makes it an indispensable tool for chemists aiming to control stereochemistry. The protocols and mechanistic insights provided in this guide serve as a foundation for its practical application, enabling the development of efficient, stereoselective syntheses for pharmaceuticals and other high-value chiral compounds.

References

-

Wikipedia. (2020, June 22). Dimethylaminoisopropanol. Retrieved from [Link]

- Google Patents. (1968, September 17). US3402203A - Process of preparing n, n-dimethylamino alcohols.

-

Wikisource. (2016, June 23). 2-(Dimethylamino)ethanol and 1-Dimethylamino-2-propanol (2561). Retrieved from [Link]

-

Googleapis.com. (n.d.). United States Patent Office. Retrieved from [Link]

-

PubChem, National Institutes of Health. (n.d.). Dimepranol. Retrieved from [Link]

- Google Patents. (2016, February 18). WO2016023913A1 - Process for the preparation of 3-[(1r,2r)-3-(dimethylamino)-1-ethyl-2-methylpropyl]-phenol.

-

University of Birmingham. (n.d.). Synthesis of asymmetric DMAP derivatives and their applications in asymmetric catalysis and sensing. Retrieved from [Link]

-

MDPI. (n.d.). Advances in the Asymmetric Synthesis of BINOL Derivatives. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. This compound | 53636-15-0 | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Buy (S)-(+)-1-Dimethylamino-2-propanol | 53636-17-2 [smolecule.com]

- 4. Dimethylaminoisopropanol - Wikipedia [en.wikipedia.org]

- 5. Dimepranol | C5H13NO | CID 37511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. merckmillipore.com [merckmillipore.com]

- 7. 2-(Dimethylamino)ethanol and 1-Dimethylamino-2-propanol (2561) - Wikisource, the free online library [en.wikisource.org]

An In-depth Technical Guide to (2R)-1-(dimethylamino)propan-2-ol: Synthesis, Characterization, and Application in Asymmetric Synthesis

(2R)-1-(dimethylamino)propan-2-ol is a chiral amino alcohol that serves as a valuable and versatile building block in modern organic and medicinal chemistry. Its structural features—a secondary alcohol at a defined stereocenter and a tertiary amine—make it a powerful chiral auxiliary and ligand for inducing stereoselectivity in a variety of chemical transformations. This guide provides a comprehensive overview of its chemical properties, synthesis, spectroscopic characterization, and its mechanistic role in asymmetric catalysis, tailored for researchers and professionals in drug development and chemical synthesis.

Core Molecular and Physical Properties

This compound, derived from the naturally occurring amino acid D-alanine, is a stable, yet reactive, molecule essential for constructing more complex chiral structures.[1] Its fundamental properties are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[2] |

| Molecular Formula | C₅H₁₃NO | PubChem[2] |

| Molecular Weight | 103.16 g/mol | PubChem[2] |

| CAS Number | 53636-15-0 | PubChem[2] |

| Appearance | Clear to light yellow liquid | Wikipedia[3] |

| Boiling Point | 121–127 °C | Wikipedia[3] |

| Density | 0.837 g/mL | Wikipedia[3] |

| Canonical SMILES | CO | PubChem[2] |

| InChI Key | NCXUNZWLEYGQAH-RXMQYKEDSA-N | PubChem[2] |

Synthesis of Enantiopure this compound

The stereospecific synthesis of this compound is critical to its function as a chiral building block. The most direct and industrially common method involves the nucleophilic ring-opening of an enantiopure epoxide, which proceeds with high fidelity, preserving the stereochemistry of the starting material.[1]

Primary Synthetic Route: Nucleophilic Ring-Opening of (R)-Propylene Oxide

This method is predicated on the regioselective attack of dimethylamine at the less sterically hindered carbon of the epoxide ring. The reaction is highly efficient and atom-economical. The general transformation is illustrated below.

Caption: Synthesis via epoxide ring-opening.

Field-Proven Experimental Protocol:

While a specific peer-reviewed protocol for this exact transformation can be elusive, a general and robust procedure for the aminolysis of epoxides can be adapted from established methodologies. The reaction is typically performed with an excess of the amine, often in a sealed vessel due to the volatility of dimethylamine, and may be conducted with or without a solvent.[4]

Step-by-Step Methodology:

-

Reactor Preparation: A pressure-rated glass vessel or a stainless-steel autoclave is charged with (R)-propylene oxide (1.0 equivalent).

-

Reagent Addition: Anhydrous dimethylamine (2.0 to 3.0 equivalents), either as a condensed gas or as a solution in a suitable solvent like methanol or THF, is added to the vessel at a low temperature (e.g., 0 °C) to control the initial exotherm.

-

Reaction Conditions: The vessel is sealed and the reaction mixture is heated to a temperature between 60 °C and 100 °C. The reaction progress is monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) analysis of aliquots.

-

Work-up and Isolation: Upon completion, the vessel is cooled, and the excess dimethylamine and solvent (if any) are removed under reduced pressure.

-

Purification: The resulting crude product is purified by vacuum distillation to yield this compound as a clear liquid. The high regioselectivity of the ring-opening at the less-substituted carbon ensures a high purity of the desired product.

Alternative Synthetic Route: Asymmetric Hydrogenation

An alternative strategy involves the asymmetric hydrogenation of the prochiral ketone, 1-(dimethylamino)propan-2-one. This method relies on a chiral catalyst, typically a Ruthenium or Rhodium complex with a chiral ligand (e.g., BINAP), to stereoselectively deliver hydrogen to one face of the carbonyl group.[1]

Caption: Synthesis via asymmetric hydrogenation.

This approach is highly atom-economical but requires careful selection and optimization of the chiral catalyst and reaction conditions to achieve high enantiomeric excess (ee).

Spectroscopic Characterization and Validation

Accurate characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized compound. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for this purpose.

Expected NMR Spectroscopic Data:

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for each unique proton environment.

-

A doublet for the methyl protons (C3-H₃).

-

A multiplet for the methine proton (C2-H).

-

Two distinct signals (a multiplet or two doublets of doublets) for the diastereotopic methylene protons (C1-H₂).

-

A singlet for the six equivalent N-methyl protons.

-

A broad singlet for the hydroxyl proton (-OH), which is exchangeable with D₂O.

¹³C NMR (Carbon NMR): The carbon NMR spectrum should exhibit five distinct signals corresponding to the five carbon atoms in the molecule.

-

C1 (Methylene): ~68-70 ppm

-

C2 (Methine, alcohol-bearing): ~65-67 ppm

-

C3 (Methyl): ~20-22 ppm

-

N(CH₃)₂ (N-methyls): ~45-47 ppm

Note: The exact chemical shifts can vary based on the solvent and concentration.

Mass Spectrometry (MS): Electron Ionization (EI) mass spectrometry would likely show a molecular ion peak [M]⁺ at m/z = 103. A prominent fragment ion would be observed at m/z = 58, resulting from the alpha-cleavage adjacent to the nitrogen atom, which is characteristic of amino alcohols.

Application in Asymmetric Synthesis: A Mechanistic Perspective

The primary utility of this compound lies in its role as a chiral ligand in asymmetric catalysis, particularly in the addition of organometallic reagents to carbonyl compounds.

Enantioselective Addition of Diethylzinc to Benzaldehyde

A classic example demonstrating the efficacy of chiral amino alcohol ligands is the enantioselective addition of diethylzinc (Et₂Zn) to benzaldehyde. When this compound is used as the chiral ligand, it coordinates with the zinc atom, creating a chiral environment that directs the addition of the ethyl group to one of the two enantiotopic faces of the aldehyde.

Mechanistic Rationale:

-

Ligand-Metal Exchange: The amino alcohol reacts with diethylzinc to form a zinc-alkoxide intermediate. The nitrogen atom of the dimethylamino group acts as a coordinating donor, forming a stable five-membered chelate ring with the zinc center.

-

Formation of the Chiral Catalyst: This chelated zinc complex is the active chiral catalyst. It may exist as a monomer or a dimer in solution.

-

Substrate Coordination: The benzaldehyde substrate coordinates to the Lewis acidic zinc center. The steric bulk of the ligand and the geometry of the zinc complex favor the coordination of the aldehyde in a specific orientation.

-

Stereoselective Ethyl Transfer: The ethyl group is transferred from the zinc atom to the re or si face of the aldehyde carbonyl. The transition state that minimizes steric interactions between the phenyl group of the benzaldehyde, the ethyl group being transferred, and the chiral ligand is favored, leading to the preferential formation of one enantiomer of 1-phenyl-1-propanol.

Caption: Logical workflow of asymmetric catalysis.

This control over the stereochemical outcome is fundamental to modern drug development, where the production of single-enantiomer active pharmaceutical ingredients (APIs) is often required to maximize efficacy and minimize side effects.

Role in Drug Development and Advanced Synthesis

While not a direct precursor in the most widely published synthetic routes to the analgesic Tapentadol, this compound exemplifies the class of chiral amino alcohols that are crucial for creating key stereocenters in complex APIs. The principles guiding its synthesis and its application as a ligand are directly transferable to the synthesis of more complex chiral intermediates. Its value lies in its ability to serve as a foundational chiral scaffold from which more elaborate molecular architectures can be constructed with a high degree of stereochemical control.

Safety and Handling

Based on data for the racemic mixture, 1-(dimethylamino)-2-propanol is classified as a hazardous substance.

-

GHS Hazard Statements: Flammable liquid and vapor (H226), Harmful if swallowed (H302), and Causes severe skin burns and eye damage (H314).

-

Precautions: It should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Keep away from heat, sparks, and open flames. Store in a tightly closed container in a cool, dry place.

Researchers should always consult the specific Safety Data Sheet (SDS) for this compound before use.

Conclusion

This compound is more than a simple chemical reagent; it is a sophisticated tool for exerting stereochemical control in organic synthesis. Its straightforward and stereospecific synthesis from (R)-propylene oxide, combined with its effectiveness as a chiral ligand, makes it an invaluable asset for researchers in academia and industry. Understanding its properties, synthesis, and the mechanistic basis of its application is key to leveraging its full potential in the development of new pharmaceuticals and fine chemicals.

References

-

Tong, F., Qin, Z., Wang, H., Jiang, Y., Li, J., Ming, H., Qu, G., Xiao, Y., & Sun, Z. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology, 9, 794531. [Link]

-

Wikipedia. (2020). Dimethylaminoisopropanol. Wikipedia. [Link]

-

National Center for Biotechnology Information. (n.d.). Dimepranol. PubChem Compound Database. [Link]

-

National Center for Biotechnology Information. (n.d.). Dimepranol, (R)-. PubChem Compound Database. [Link]

-

Organic Chemistry Portal. (n.d.). β-Amino alcohol synthesis by amination (alkylation). Organic Chemistry Portal. [Link]

-

Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angewandte Chemie International Edition in English, 30(1), 49-69. [Link]

-

Trost, B. M., & Bunt, R. C. (1994). Asymmetric addition of organometallics to aldehydes catalyzed by a readily prepared chiral ligand. Journal of the American Chemical Society, 116(9), 4089–4090. [Link]

-

Mirza-Aghayan, M., Boukherroub, R., & Bolourtchian, M. (2016). Graphite oxide catalyzed synthesis of β-amino alcohols by ring-opening of epoxides. Turkish Journal of Chemistry, 40, 70-80. [Link]

- Kumar, P., Gupta, P., & Kumar, R. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides.

- US Patent 8,440,863 B2. (2013). Preparation of (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentanamine.

-

Azizi, N., & Saidi, M. R. (2005). Highly Regioselective Ring Opening of Epoxides with Amines in Water. Organic Letters, 7(17), 3649-3651. [Link]

Sources

IUPAC name and synonyms for (2R)-1-(dimethylamino)propan-2-ol

An In-Depth Technical Guide to (2R)-1-(dimethylamino)propan-2-ol: A Cornerstone Chiral Building Block

Introduction

This compound is a chiral amino alcohol that serves as a quintessential example of a versatile building block in modern organic and medicinal chemistry. Derived conceptually from the natural amino acid D-alanine, its simple propane backbone is strategically functionalized with a dimethylamino group and a secondary alcohol at a defined stereocenter.[1] This specific three-dimensional arrangement is the cornerstone of its utility, enabling it to act as a powerful tool for inducing chirality in chemical transformations. In the pharmaceutical industry, the demand for enantiomerically pure compounds is paramount, as the physiological effects of two enantiomers of a drug can differ dramatically.[1] this compound is indispensable in this context, primarily serving as a chiral auxiliary or ligand in asymmetric synthesis and as a key precursor in the synthesis of complex Active Pharmaceutical Ingredients (APIs).[1] This guide provides an in-depth analysis of its chemical properties, stereoselective synthesis methodologies, key applications, and essential handling protocols for researchers and drug development professionals.

Chemical Identity and Physicochemical Properties

The precise identification of a chemical entity is fundamental to its application. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[2] It is crucial to distinguish this specific enantiomer from its racemic mixture, which is more broadly known as 1-(dimethylamino)propan-2-ol or Dimepranol.

Synonyms and Identifiers: Due to its widespread use, the compound is known by several names. Understanding these is vital for comprehensive literature and database searches.

-

Common Synonyms for the (R)-enantiomer: (R)-Dimepranol, (-)-Dimepranol, D-(-)-1-(Dimethylamino)propan-2-ol, (R)-(-)-Dimepranol, (2R)-1-(Dimethylamino)-2-propanol.[2]

-

Common Synonyms for the racemic mixture (CAS 108-16-7): Dimepranol, 1-(Dimethylamino)-2-propanol, N,N-Dimethylisopropanolamine, Dimethyl(2-hydroxypropyl)amine.[3][4]

The following table summarizes its key identifiers and physicochemical properties, with references to authoritative sources.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| CAS Number | 53636-15-0 | [1][2] |

| Molecular Formula | C₅H₁₃NO | [1][3][4] |

| Molecular Weight | 103.16 g/mol | [1][4] |

| Appearance | Clear to light yellow liquid | [3] |

| Boiling Point | 121–127 °C | [3][5] |

| Melting Point | -40 °C to -85 °C | [3] |

| Density | ~0.84 - 0.85 g/cm³ at 20-25 °C | [1][3][5] |

| Flash Point | ~22 - 32 °C | [5] |

| Solubility in Water | Miscible | [3] |

| InChI Key | NCXUNZWLEYGQAH-RXMQYKEDSA-N | [2] |

| Canonical SMILES | CO | [2] |

Stereoselective Synthesis Strategies

The utility of this compound is intrinsically linked to its stereochemical purity. Therefore, synthetic strategies must be highly stereoselective. The choice of method is often dictated by factors such as scale, cost, and available starting materials.

Method 1: Nucleophilic Ring-Opening of (R)-Propylene Oxide

This is a robust and widely used industrial method that capitalizes on the availability of enantiopure epoxides. The reaction proceeds via an S(_N)2 mechanism, where the nucleophile (dimethylamine) attacks the less sterically hindered carbon of the epoxide. This mechanism results in an inversion of configuration at the site of attack; however, since the attack occurs at the C1 position, the stereochemistry at the C2 chiral center of (R)-propylene oxide is preserved in the final product.

Causality: The regioselectivity of the ring-opening is driven by sterics under neutral or basic conditions, favoring attack at the terminal carbon. The stereospecificity is a hallmark of the S(_N)2 reaction, ensuring a direct transfer of chirality from the starting material to the product.

Experimental Protocol: Synthesis via Epoxide Ring-Opening

-

Reactor Setup: A pressure-rated reactor is charged with a solution of dimethylamine (e.g., 40% in water or as a neat solution in a suitable solvent like methanol). The reactor is cooled to 0-5 °C.

-

Substrate Addition: (R)-propylene oxide is added dropwise to the dimethylamine solution while maintaining the temperature below 10 °C to control the exothermic reaction.

-

Reaction: After the addition is complete, the reactor is sealed and allowed to warm to room temperature, then heated to 50-60 °C for several hours until reaction completion is confirmed by GC analysis.

-

Workup and Isolation: The reaction mixture is cooled, and the excess dimethylamine and solvent are removed under reduced pressure. The resulting crude product is then purified by vacuum distillation to yield this compound as a clear liquid.

Caption: Workflow for synthesis via epoxide ring-opening.

Method 2: Biocatalytic Reduction of 1-(dimethylamino)propan-2-one

Chemoenzymatic methods offer an environmentally friendly and highly selective alternative.[1] The asymmetric reduction of the prochiral ketone, 1-(dimethylamino)propan-2-one, using ketoreductases (KREDs) or whole-cell biocatalysts (e.g., Saccharomyces cerevisiae - baker's yeast) can produce the (R)-alcohol with high enantiomeric excess (ee).

Causality: Enzymes are inherently chiral catalysts. Their active sites create a chiral environment that forces the substrate to bind in a specific orientation, leading to the delivery of a hydride (from a cofactor like NADPH) to one specific face of the carbonyl group, resulting in the formation of a single enantiomer of the alcohol.

Experimental Protocol: Preparative-Scale Bioreduction

-

Biocatalyst Preparation: Lyophilized yeast cells or a purified ketoreductase enzyme are suspended in a buffered solution (e.g., 100 mM sodium phosphate buffer, pH 7.0).

-

Substrate & Cofactor: The substrate, 1-(dimethylamino)propan-2-one, is dissolved in a minimal amount of a co-solvent like DMSO and added to the biocatalyst suspension. A co-substrate, typically 2-propanol, is added in excess to facilitate the regeneration of the NADPH cofactor in situ.

-

Reaction: The mixture is incubated at a controlled temperature (e.g., 30 °C) with gentle agitation for 24-48 hours. The reaction progress and enantiomeric excess are monitored by chiral HPLC or GC.

-

Extraction and Purification: Once the reaction is complete, the cells are removed by centrifugation. The supernatant is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The final product is purified by distillation or column chromatography.

Core Applications in Research and Development

The value of this compound lies in its ability to transfer its stereochemical information to other molecules, making it a cornerstone of asymmetric synthesis.

Chiral Ligand in Asymmetric Catalysis

As a bidentate ligand, it can coordinate to a metal center through both its nitrogen and oxygen atoms. This chelation forms a rigid, chiral environment around the metal catalyst. When this catalyst interacts with a prochiral substrate, it preferentially directs the reaction to form one enantiomer of the product over the other with a high degree of stereochemical control.[1] These metal complexes are invaluable in mediating a variety of enantioselective reactions.[1]

Caption: Role as a chiral ligand in asymmetric catalysis.

Precursor in API Synthesis: The Case of Tapentadol